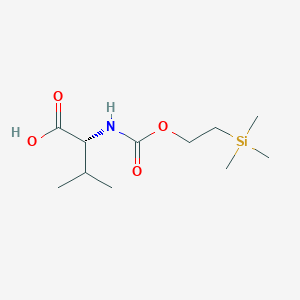
(R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid
描述
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid is a compound that features a unique combination of functional groups, including a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid typically involves the protection of amino acids using the trimethylsilyl group. One common method involves the reaction of 2-trimethylsilylethanol with a carboxylic acid substrate to form the corresponding ester . This reaction can be carried out without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid has several scientific research applications, including:
作用机制
The mechanism of action of ®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid involves its ability to act as a protecting group for amino acids. The trimethylsilyl group provides stability against hydrolysis and other nucleophilic attacks, allowing the compound to be used in various synthetic applications . The deprotection process typically involves the use of fluoride reagents, which attack the silicon atom, leading to β-elimination and decarboxylation .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group: Commonly used as a carbamate protecting group for amines.
tert-Butyloxycarbonyl (Boc) group: Another widely used protecting group for amino acids.
Uniqueness
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid is unique due to its combination of a trimethylsilyl group and an amino acid backbone, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
属性
IUPAC Name |
(2R)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4Si/c1-8(2)9(10(13)14)12-11(15)16-6-7-17(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,15)(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUEPJGESNDEA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
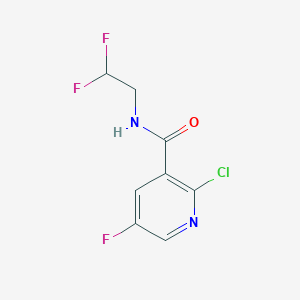
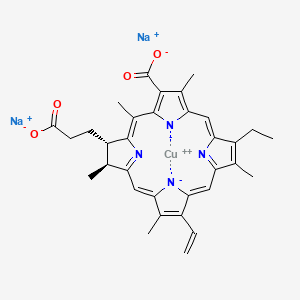
![4-Tricyclo[5.2.1.02,6]decanyl prop-2-enoate](/img/structure/B8122019.png)
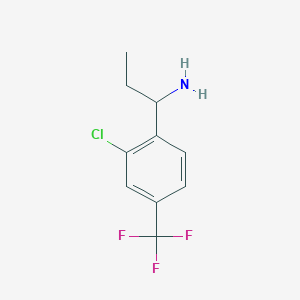
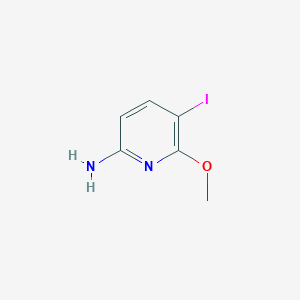
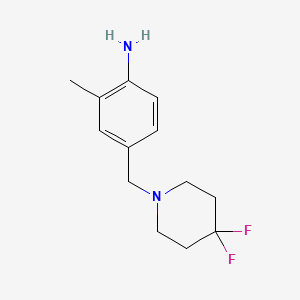
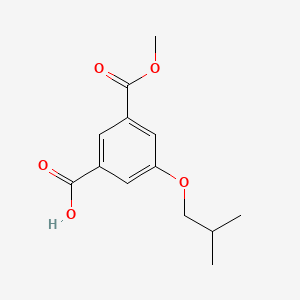
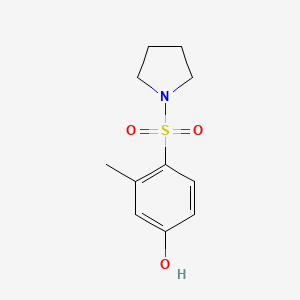
![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
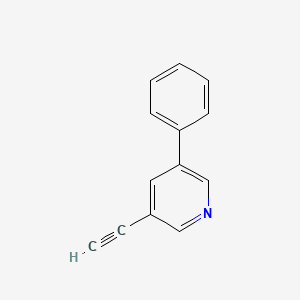
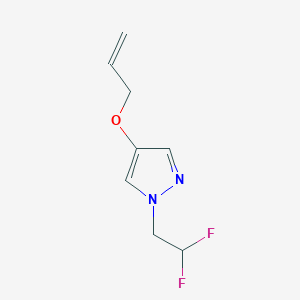
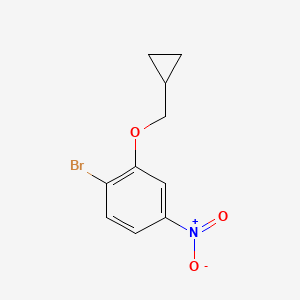
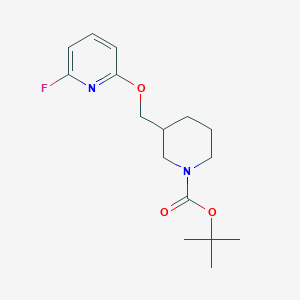
![N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8122088.png)
